molecular formula C16H25NO2.C4H6O4.H2O B001076 Pristiq CAS No. 386750-22-7

Pristiq

Cat. No. B001076
M. Wt: 399.5 g/mol
InChI Key: PWPDEXVGKDEKTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like Pristiq often involves strategic use of reactions that combine multiple steps into a single process to rapidly build molecular complexity. One relevant approach is the use of tandem reactions, such as the Prins-pinacol rearrangement, which is pivotal in the synthesis of heterocyclic and carbocyclic natural products. This method exemplifies the strategic planning in contemporary synthesis efforts to develop new transformations that efficiently evolve molecular complexity in a stereocontrolled manner (Overman & Pennington, 2003).

Molecular Structure Analysis

Understanding the molecular structure of Pristiq is crucial for predicting its physical and chemical properties. The relationship between a compound's structure and its properties can be determined through quantitative structure-property relationships (QSPRs), which allow for the estimation of these properties based on molecular structure without experimental determination. This approach highlights the importance of molecular descriptors in assessing how the structure influences properties, which is instrumental in the design of new molecules with desired characteristics (Liang & Gallagher, 1997).

Chemical Reactions and Properties

The exploration of chemical reactions and properties includes understanding the synthesis at the chemistry-biology interface, where strategies from biological synthesis are integrated with traditional chemical methods. This interdisciplinary approach aims at creating molecules with specific physical, chemical, and biological properties that might be challenging to achieve through chemical strategies alone (Wu & Schultz, 2009).

Physical Properties Analysis

The analysis of physical properties, such as boiling points, melting points, and critical temperatures, often employs molecular modeling techniques. These techniques use various structural parameters to model properties with high accuracy, offering insights into the intrinsic dimensionalities of these properties and how they relate to molecular structure (Needham, Wei, & Seybold, 1988).

Chemical Properties Analysis

The investigation into chemical properties frequently leverages advanced computational methods, like density functional theory (DFT), to predict molecular properties accurately. This includes a comprehensive assessment across a range of properties such as bond lengths, angles, vibrational frequencies, and reaction barrier heights. Such studies are essential for understanding the chemical behavior of molecules and optimizing their synthesis and applications (Riley, Op't Holt, & Merz, 2007).

Scientific Research Applications

  • Renal Fibrosis Treatment : Pristimerin, a quinonemethide triterpenoid which Pristiq derives from, is shown to improve renal fibrosis. It regulates miRNA-145-5p to target TLR4, suggesting its potential in kidney disease treatment (Xiao-mei et al., 2021).

  • Cardiotoxicity and Fibrosis Alleviation : Pristimerin also exhibits protective effects against doxorubicin-induced cardiotoxicity and fibrosis. It modulates Nrf2 and MAPK/NF-kB signaling pathways, offering a therapeutic approach for reducing heart damage caused by chemotherapy (El-Agamy et al., 2018).

  • Depression Treatment : Desvenlafaxine (Pristiq) is notably effective in treating major depressive disorder. Its efficacy was found to be significant compared to placebo, improving symptoms and functional outcomes. This underscores its primary use in mental health treatment (Scott, 2017).

  • Drug Polymorphism : A study on the polymorphs of Desmethylvenlafaxine, the base compound for Pristiq, revealed a new polymorph with enhanced thermal stability and crystalline quality. This finding is relevant for pharmaceutical production and purity assurance (Khandpekar, 2014).

  • Suicidality Risk in Different Age Groups : Antidepressants like Pristiq have been linked to increased suicidality risk in children, adolescents, and young adults, but this risk diminishes in adults over 24 and is reduced in adults aged 65 and older. This highlights the importance of age-specific considerations in antidepressant prescriptions (Moon, 2009; Vlessides, 2009; Helwick, 2010).

  • False-Positive Drug Test Results : Pristiq usage can result in false-positive phencyclidine (PCP) results on urine drug screens. This is a crucial factor to consider in drug testing and diagnosis (Farley et al., 2017).

  • Flat Dose-Response Curve : Interestingly, Pristiq has a flat dose-response curve, with doses as low as 50 mg/day being as efficacious as 400 mg/day. This suggests that increasing the dosage may not enhance the drug's effectiveness, which is significant for clinical dosage decisions (Preskorn, 2008).

Safety And Hazards

Pristiq can cause serious side effects, including an increased risk of suicidal thoughts or behaviors in some children and young adults within the first few months of treatment . It is not approved for use in children . Other side effects include nausea, dizziness, sweating, constipation, and decreased appetite .

properties

IUPAC Name

butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.C4H6O4.H2O/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPDEXVGKDEKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70959511
Record name Desvenlafaxine Succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pristiq

CAS RN

386750-22-7
Record name Desvenlafaxine Succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0386750227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desvenlafaxine Succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol butanedioic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESVENLAFAXINE SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB22ENF0XR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,180
Citations
TC Nugent, HAED Hussein, S Ahmed… - Advanced Synthesis …, 2017 - Wiley Online Library
… Finally, in 2009 a three-step synthesis of (±)-Pristiq from 4-methoxyphenylacetonitrile was … resolution of racemic Pristiq to (R)- or (S)-Pristiq. In short, no synthesis of (R)-Pristiq is able to …
Number of citations: 12 onlinelibrary.wiley.com
R Perry, M Cassagnol - Clinical therapeutics, 2009 - Elsevier
Background: Desvenlafaxine succinate, a serotonin—norepinephrine reuptake inhibitor (SNRI), was approved by the US Food and Drug Administration (FDA) in February 2008 for the …
Number of citations: 70 www.sciencedirect.com
CT Solem, A Shelbaya, Y Wan… - Neuropsychiatric …, 2016 - Taylor & Francis
Background In major depressive disorder (MDD), treatment persistence is critical to optimize symptom remission, functional recovery, and health care costs. Desvenlafaxine tends to …
Number of citations: 7 www.tandfonline.com
WG Frankle, B Robertson, G Maier, J Paris… - Synapse, 2018 - Wiley Online Library
SEP‐227162 [R(–)‐O‐desmethylvenlafaxine] is an enantiomer of the venlafaxine metabolite O‐desmethylvenlafaxine (ODV, Pristiq™, Wyeth). This study compared the serotonin …
Number of citations: 5 onlinelibrary.wiley.com
RA Kowatch, JR Strawn, MT Sorter - Current Psychiatry, 2009 - cdn.mdedge.com
… on antidepressants with pharmacological properties similar to Pristiq (SNRIs or SSRIs), or … action of Pristiq and the potential for serotonin syndrome, caution is advised when Pristiq is …
Number of citations: 16 cdn.mdedge.com
S JOSEPH, MD EASTERN - cdn.mdedge.com
… to any excipients in the Pristiq formulation. Monoamine Oxidase Inhibitors-Pristiq must not be … least 7 days should be allowed after stopping Pristiq before starting an MAOI [see Dosage …
Number of citations: 2 cdn.mdedge.com
C Scott, PJ Resnick - Current Psychiatry, 2009 - cdn.mdedge.com
… action of Pristiq and the potential for serotonin syndrome, caution is advised when Pristiq is … Patients receiving warfarin therapy should be carefully monitored when Pristiq is initiated or …
Number of citations: 3 cdn.mdedge.com
MA Sopko Jr, MJ Ehret, M Grgas - Annals of …, 2008 - journals.sagepub.com
… Search terms included desvenlafaxine, O-desmethyIvenlafaxine, Pristiq, major depressive disorder, and venlafaxine. STUDY selection and data extraction: All English-language studies …
Number of citations: 28 journals.sagepub.com
JP Gagliardi - Curr Psychiatry, 2010 - academia.edu
… Serotonergic Drugs- Based on the mechanism of action of Pristiq and the potential for serotonin syndrome, caution is advised when Pristiq is coadministered with other drugs that may …
Number of citations: 29 www.academia.edu
MA Isn't Working Anymore
Number of citations: 0

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